N-(2-sec-butylphenyl)-2-phenylacetamide
Description
N-(2-sec-butylphenyl)-2-phenylacetamide is a substituted 2-phenylacetamide derivative characterized by a sec-butyl group at the ortho position of the phenyl ring attached to the acetamide nitrogen. The 2-phenylacetamide scaffold is widely utilized in medicinal and synthetic chemistry due to its versatility in forming hydrogen bonds and accommodating diverse substituents, which modulate biological activity, reactivity, and physicochemical properties . Substituents like sec-butyl, which introduce steric bulk and moderate electron-donating effects, are expected to influence solubility, metabolic stability, and intermolecular interactions (e.g., CH-π or hydrogen bonding) .
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-(2-butan-2-ylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C18H21NO/c1-3-14(2)16-11-7-8-12-17(16)19-18(20)13-15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H,19,20) |
InChI Key |
ADDQHPPMCMDHOB-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Effects on Reactivity
The reactivity of N-substituted 2-phenylacetamides in alkylation reactions is highly dependent on substituent electronic and steric profiles. Key comparisons include:
- Key Findings :
- Electron-withdrawing groups (e.g., nitro) enhance N-alkylation by polarizing the amide nitrogen, while bulky groups (e.g., sec-butyl) may reduce reactivity but improve selectivity via steric control .
- Phase-transfer catalysts like TEBABr favor interfacial mechanisms in substituted derivatives, whereas unsubstituted analogs follow extraction pathways .
Crystallographic and Physicochemical Properties
Crystal packing and solubility are influenced by substituent interactions:
- Structural Notes: Bulky alkyl groups (e.g., sec-butyl) disrupt crystal packing efficiency but improve lipophilicity .
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